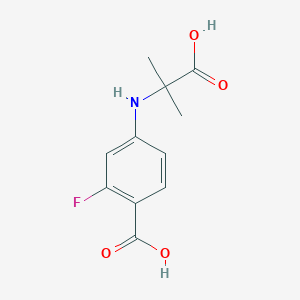

4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid

CAS No.: 1332524-02-3

Cat. No.: VC8067808

Molecular Formula: C11H12FNO4

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332524-02-3 |

|---|---|

| Molecular Formula | C11H12FNO4 |

| Molecular Weight | 241.22 g/mol |

| IUPAC Name | 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid |

| Standard InChI | InChI=1S/C11H12FNO4/c1-11(2,10(16)17)13-6-3-4-7(9(14)15)8(12)5-6/h3-5,13H,1-2H3,(H,14,15)(H,16,17) |

| Standard InChI Key | GVMQERXYJLHNIZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)O)F |

| Canonical SMILES | CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid belongs to the class of fluorinated benzoic acids, distinguished by its unique substitution pattern. The IUPAC name, 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid, reflects the presence of a tertiary carboxy group attached to an amino moiety at the 4-position and a fluorine atom at the 2-position of the benzene ring. The compound’s canonical SMILES representation, CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)O)F, provides a precise depiction of its connectivity and functional groups.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| CAS No. | 1332524-02-3 |

| Molecular Formula | C₁₁H₁₂FNO₄ |

| Molecular Weight | 241.22 g/mol |

| IUPAC Name | 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid |

| InChI | InChI=1S/C11H12FNO4/c1-11(2,10(16)17)13-6-3-4-7(9(14)15)8(12)5-6/h3-5,13H,1-2H3,(H,14,15)(H,16,17) |

| InChIKey | GVMQERXYJLHNIZ-UHFFFAOYSA-N |

| PubChem CID | 67395503 |

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid typically begins with 4-amino-2-fluorobenzoic acid as the starting material. A coupling reaction introduces the 2-carboxypropan-2-yl group using carbodiimide-based reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an amide bond between the amino group of the benzoic acid derivative and the carboxylic acid group of 2-aminoisobutyric acid.

Key Reaction Steps:

-

Activation of Carboxylic Acid: The carboxylic acid group of 2-aminoisobutyric acid is activated using a carbodiimide reagent.

-

Nucleophilic Attack: The amino group of 4-amino-2-fluorobenzoic acid attacks the activated carbonyl, forming the amide bond.

-

Deprotection and Isolation: The product is purified via crystallization or chromatography to yield the final compound.

Optimization Considerations

Reaction conditions such as temperature, solvent choice, and stoichiometry significantly impact yield. For example, using DMF as a solvent at 0–5°C minimizes side reactions, while a 1:1 molar ratio of starting materials ensures efficient coupling.

Chemical Reactivity and Functionalization

Reactivity of Functional Groups

The compound’s two carboxylic acid groups and fluorine atom make it amenable to diverse chemical transformations:

-

Carboxylic Acids: Participate in esterification, amidation, or salt formation.

-

Amino Group: Engages in alkylation or acylation reactions.

-

Fluorine Atom: Acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions.

Coupling Reactions

4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid serves as a key intermediate in palladium-catalyzed cross-coupling reactions. For instance, its brominated analog, 4-bromo-2-fluorobenzoic acid, is widely used in Suzuki-Miyaura couplings to form biaryl structures. Although direct evidence for this compound’s use in such reactions is limited, its structural similarity suggests comparable reactivity.

Applications in Pharmaceutical Research

Role in Drug Discovery

This compound’s bifunctional nature makes it valuable for constructing complex molecules. Notably, it has been employed in synthesizing diarylthiohydantoin derivatives, a class of compounds investigated for their anticancer and antimicrobial properties. The thiourea moiety in these derivatives interacts with biological targets such as enzymes or receptors, modulating their activity.

Case Study: Diarylthiohydantoin Synthesis

In a representative synthesis, 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid reacts with thiocarbonyl derivatives under basic conditions to form thiohydantoin rings. This reaction leverages the compound’s carboxylic acid groups for cyclization, yielding products with potential therapeutic applications.

Comparative Analysis with Structural Analogs

2-(2-Carboxypropan-2-yloxy)-6-fluorobenzoic Acid

A related compound, 2-(2-carboxypropan-2-yloxy)-6-fluorobenzoic acid (PubChem CID: 117096647), differs in the linkage between the carboxypropan group and the benzene ring (ether vs. amine). This structural variation alters reactivity: the ether linkage is less nucleophilic than the amine, making the latter more reactive in coupling reactions .

4-Cyclopropyl-2-fluorobenzoic Acid

4-Cyclopropyl-2-fluorobenzoic acid (CID: 68047344) replaces the amino-carboxypropan group with a cyclopropyl moiety. This modification enhances lipophilicity, potentially improving blood-brain barrier penetration in drug candidates .

Future Directions and Research Opportunities

Expanding Synthetic Utility

Future studies could explore this compound’s use in synthesizing peptidomimetics or metal-organic frameworks (MOFs). Its carboxylic acid groups may coordinate to metal ions, enabling the design of novel catalysts or materials.

Biological Evaluation

Despite its current role as an intermediate, direct pharmacological screening of 4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid remains underexplored. Assessing its activity against enzymes like cyclooxygenase (COX) or kinases could uncover new therapeutic avenues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume